molecular formula C26H27ClFN3OS B2701773 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride CAS No. 1217091-45-6

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

Cat. No. B2701773
CAS RN: 1217091-45-6
M. Wt: 484.03
InChI Key: DVUIQQMDBAKOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a useful research compound. Its molecular formula is C26H27ClFN3OS and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A compound structurally related to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride has been evaluated for its potential as an antipsychotic agent. This evaluation stemmed from its antipsychotic-like profile in behavioral animal tests, notably without interacting with dopamine receptors—a characteristic distinct from clinically available antipsychotic agents. The synthesis and pharmacological evaluation of this series showcased hydroxy and imine functionalities as possible isosteric replacements for amino and ketone groups, aiming to optimize activity while minimizing toxicity. The study highlighted the compound's ability to reduce spontaneous locomotion in mice at non-ataxic doses and its lack of binding to D2 dopamine receptors, indicating a novel mechanism of action for antipsychotic effects (Wise et al., 1987).

Antitumor Activities

Derivatives of benzothiazole, incorporating various substituents including amino, dimethylamino, or fluoro groups on the phenyl ring, have been synthesized and assessed for their cytostatic activities against multiple malignant human cell lines. These compounds demonstrated a promising cytostatic activity, highlighting the potential of benzothiazole derivatives in cancer therapy (Racané et al., 2006).

Anti-Inflammatory and Analgesic Activities

Research into N-(3-chloro-4-fluorophenyl)-2- derivatives has identified compounds with significant anti-inflammatory activity. These derivatives were synthesized and evaluated, revealing compounds with considerable anti-inflammatory potential, further emphasizing the versatility of N-(4-fluorobenzo[d]thiazol-2-yl) derivatives in developing new therapeutic agents (Sunder et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting effects, particularly against steel corrosion in acidic environments. Studies demonstrate that these compounds can provide a stable and high inhibition efficiency, suggesting their application in protecting metal surfaces from corrosive damage. This research underlines the chemical versatility and applicability of benzothiazole derivatives beyond pharmaceuticals, extending into materials science (Hu et al., 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS.ClH/c1-29(2)17-10-18-30(26-28-24-21(27)15-9-16-22(24)32-26)25(31)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-9,11-16,23H,10,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIQQMDBAKOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

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